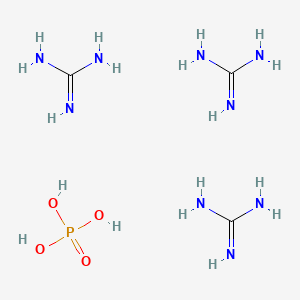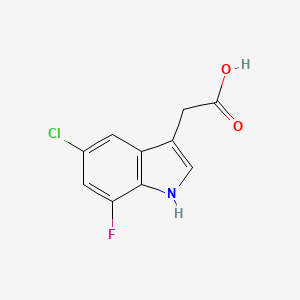
(2-氨基苯基)(3-甲氧基苯基)甲苯酮
描述
(2-Aminophenyl)(3-methoxyphenyl)methanone, also known as APMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APMP is a white crystalline powder with a molecular weight of 249.27 g/mol and a melting point of 162-164°C. In
科学研究应用
合成与分子分析
- 一项研究详细介绍了一种相关化合物((4-氨基-2-(4-甲氧基苯基)氨基噻唑-5-基)(噻吩-2-基)甲苯酮)的合成及其使用各种光谱技术的结构分析。该化合物还使用自然键轨道分析法分析了稳定性和分子间电荷转移 (FathimaShahana & Yardily, 2020)。
抗癌研究
- 对化合物(4-甲氧基苯基)(3,4,5-三甲氧基苯基)甲苯酮(一种苯他汀类似物)的研究证明了其作为抗癌剂的潜力。这项研究突出了它抑制微管蛋白聚合、诱导 G2/M 停滞和触发白血病细胞凋亡的能力,表明在癌症治疗中具有潜在的治疗用途 (Magalhães et al., 2013)。
光致分子内重排
- 一项关于通过紫外光照射合成(2-氨基苯基)(萘-2-基)甲苯酮的研究展示了一种环保的方法。这个过程涉及光致分子内重排,具有无需添加剂和高原子效率等优点,这对于绿色化学应用至关重要 (Jing et al., 2018)。
合成与生物活性
- 已经探索了新型衍生物的合成,例如 1-[2-(1H-吡咯-2-羰基)苯基]-3-(4-甲氧基苯基)脲,它衍生自(2-氨基苯基)(1H-吡咯-2-基)甲苯酮。这些化合物的结构通过各种光谱方法得到证实,有助于理解这些衍生物的结构性质 (Sarantou & Varvounis, 2022)。
抗增殖活性
- 一项研究发现某些(2-羟基-3,4,5-三甲氧基苯基)(3-羟基-4-甲氧基苯基)甲苯酮衍生物对 KB 细胞具有显着的抗增殖活性。这些化合物显示出微管亲和力和浓度依赖性血管破坏特性,这对于开发新的抗有丝分裂剂至关重要 (Chang et al., 2014)。
未来方向
属性
IUPAC Name |
(2-aminophenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQKICDONQKXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

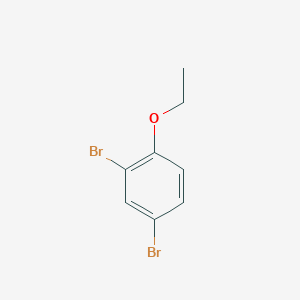
![tert-butyl 4-[3-(acetylamino)phenyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B3264160.png)
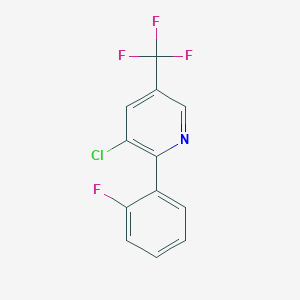
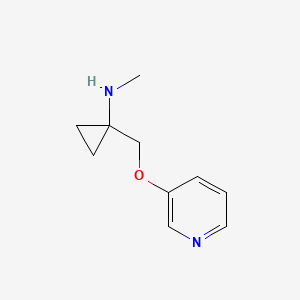
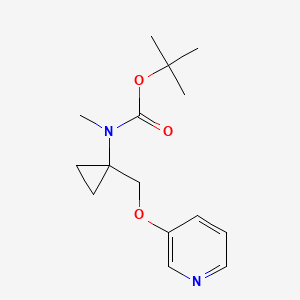



![(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B3264209.png)


